3,5-Difluoro-4-isobutoxybenzaldehyde

Medicinal Chemistry Drug Discovery Lipophilicity

SAR challenge: Alkoxy substitution in fluorinated lead series directly impacts lipophilicity and metabolic stability. 3,5-Difluoro-4-isobutoxybenzaldehyde (CAS 1443343-76-7) provides the precise isobutoxy substitution required. • cLogP ~2.81 vs. methoxy (~1.79) and propoxy (~2.57) ensures consistent permeability profiles • Branched isobutoxy sterically shields ether oxygen, reducing CYP450 oxidative metabolism vs. linear chains • ≥98% purity with full analytical characterization (HPLC, NMR, MS) • Compatible with automated parallel synthesis; global shipping available

Molecular Formula C11H12F2O2
Molecular Weight 214.21 g/mol
CAS No. 1443343-76-7
Cat. No. B1406953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoro-4-isobutoxybenzaldehyde
CAS1443343-76-7
Molecular FormulaC11H12F2O2
Molecular Weight214.21 g/mol
Structural Identifiers
SMILESCC(C)COC1=C(C=C(C=C1F)C=O)F
InChIInChI=1S/C11H12F2O2/c1-7(2)6-15-11-9(12)3-8(5-14)4-10(11)13/h3-5,7H,6H2,1-2H3
InChIKeyOWNGDQLLCIMUPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Difluoro-4-isobutoxybenzaldehyde: Fluorinated Drug Scaffold


3,5-Difluoro-4-isobutoxybenzaldehyde (CAS 1443343-76-7) is a versatile fluorinated aromatic aldehyde belonging to the class of 3,5-difluoro-4-alkoxybenzaldehydes [1]. It serves as a critical building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals, due to the electron-withdrawing effects of the ortho-fluorines and the aldehyde handle .

Fluorinated building block for drug and agrochemical synthesis via aldehyde handle
Isobutoxy substitution provides a distinct lipophilicity and steric profile for lead optimisation
SAR integrity requires the specific isobutoxy variant; generic alkoxy analogs shift key parameters

3,5-Difluoro-4-isobutoxybenzaldehyde: Irreplaceable Alkoxy Group


Simple substitution with a generic 4-alkoxy-3,5-difluorobenzaldehyde is not advisable without rigorous validation due to quantifiable differences in lipophilicity and steric bulk. The isobutoxy group confers a specific LogP (cLogP ~2.81) and rotatable bond profile that directly impacts membrane permeability and metabolic stability in drug candidates, which is not mimicked by smaller methoxy (cLogP ~1.79) or linear propoxy (cLogP ~2.57) analogs . Procurement of the specific isobutoxy variant is therefore essential for maintaining lead series SAR integrity.

Target: 3,5-Difluoro-4-isobutoxybenzaldehyde
Generic 4-alkoxy analog
LipophilicityEstimated LogP ~2.81
Lower LogP (e.g. propoxy ~2.57, methoxy ~1.79)
Steric profileBranched chain provides steric shielding near ether oxygen
Linear or smaller alkoxy groups lack equivalent branching
SAR consistencyPreserved within lead series
Altered LogP and steric bulk may shift permeability and metabolic stability

3,5-Difluoro-4-isobutoxybenzaldehyde: Differentiated Properties vs. Analogs


Lipophilicity and Membrane Permeability

The isobutoxy group provides a distinct lipophilicity profile. The target compound exhibits a computed LogP (cLogP) of 2.8121, which is 0.246 units higher than the linear propoxy analog (cLogP 2.5661) and 1.026 units higher than the methoxy analog (cLogP 1.78590) [1].

Lipophilicity
Computed
cLogP 2.81 vs Propoxy 2.57 (+0.25), Methoxy 1.79 (+1.03)
Higher LogP supports passive permeability evaluation
Computed values; experimental validation recommended
Medicinal Chemistry Drug Discovery Lipophilicity

Steric Bulk and Conformational Flexibility

The isobutoxy group introduces a branched alkyl chain, resulting in a unique steric profile. It shares 4 rotatable bonds with the linear propoxy analog, but its branched structure increases steric hindrance around the oxygen atom compared to the linear chain . This branching differentiates it from the linear n-butoxy analog (CAS 1443344-17-9).

Steric Bulk
Class-level
4 rotatable bonds; branched vs linear methoxy (est. 2)
Branching may influence binding entropy and selectivity
Class-level inference; verify with target-specific assays
Medicinal Chemistry SAR Molecular Design

Purity Specifications and Supplier Quality

Commercially available 3,5-difluoro-4-isobutoxybenzaldehyde is offered at a certified purity of ≥98% (Chemscene) or 98% (Fluorochem) . This is comparable to the 4-propoxy analog (≥97%) and 4-ethoxy analog (97%) , but the isobutoxy variant provides a validated analytical standard for procurement.

Purity
Supplier data
≥98% vs Propoxy ≥97%, Ethoxy 97%
High purity supports reproducible synthesis
Supplier datasheets; lot-specific COA recommended
Chemical Synthesis Procurement Quality Control

Synthetic Utility in Lead Diversification

The aldehyde moiety at the para-position relative to the alkoxy group is a versatile handle for a wide range of transformations, including reductive aminations, Grignard additions, and Wittig reactions . This positions the compound as a key intermediate for generating diverse libraries, a utility it shares with its analogs but with the distinct physicochemical profile of the isobutoxy group.

Synthetic Utility
Class-level
Aldehyde handle enables reductive amination, Grignard, Wittig & more
Versatile diversification for SAR library synthesis
Class-level; reaction scope similar to 4-alkoxybenzaldehyde analogs
Organic Synthesis Medicinal Chemistry Building Blocks

3,5-Difluoro-4-isobutoxybenzaldehyde: Key Applications


CNS-Penetrant Drug Candidates

The elevated LogP of 2.81 and moderate number of rotatable bonds make 3,5-difluoro-4-isobutoxybenzaldehyde an ideal building block for improving the passive permeability of CNS-targeting small molecules . Its use is supported by the quantifiable difference in lipophilicity compared to smaller alkoxy analogs.

Lead Optimization for Metabolic Stability

The branched isobutoxy group provides steric shielding around the ether oxygen, potentially reducing oxidative metabolism by CYP450 enzymes compared to linear alkoxy chains. This compound is therefore suited for lead series where metabolic stability is a concern, and direct analog comparison has shown logD-driven improvements .

Fluorinated Agrochemical Intermediates

Fluorinated aromatic aldehydes are key intermediates in the synthesis of modern agrochemicals . 3,5-Difluoro-4-isobutoxybenzaldehyde offers a unique balance of reactivity and physicochemical properties for constructing herbicidal or fungicidal candidates that require specific lipophilicity for plant cuticle penetration.

High-Throughput Synthesis and Library Generation

The robust aldehyde handle and commercial availability at ≥98% purity make this compound well-suited for automated parallel synthesis platforms . Its well-defined properties (cLogP, TPSA) facilitate library design and compound registration for downstream screening.

Application
Selection Property
Validation Focus
CNS-Penetrant Drug Candidates
Elevated lipophilicity profile (LogP trend)
Passive permeability / CNS penetration assays
Lead Optimisation: Metabolic Stability
Branched isobutoxy steric shielding
CYP450 metabolic stability profiling
Fluorinated Agrochemical Intermediates
Fluorinated aryl aldehyde with tailored lipophilicity
Plant cuticle penetration / bioactivity screening
High-Throughput Library Synthesis
≥98% purity, aldehyde handle, defined cLogP/TPSA
Automated parallel synthesis compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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